molecular formula C15H25NO B4920732 N-[3-(2,6-dimethylphenoxy)propyl]-2-methylpropan-2-amine

N-[3-(2,6-dimethylphenoxy)propyl]-2-methylpropan-2-amine

Cat. No.: B4920732
M. Wt: 235.36 g/mol
InChI Key: GHOGJQBNVZWHPY-UHFFFAOYSA-N
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Description

N-[3-(2,6-dimethylphenoxy)propyl]-2-methylpropan-2-amine is an organic compound characterized by the presence of a phenoxy group attached to a propyl chain, which is further connected to a tertiary amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,6-dimethylphenoxy)propyl]-2-methylpropan-2-amine typically involves the reaction of 2,6-dimethylphenol with 3-chloropropylamine under basic conditions to form the intermediate 3-(2,6-dimethylphenoxy)propylamine. This intermediate is then reacted with 2-methylpropan-2-amine in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,6-dimethylphenoxy)propyl]-2-methylpropan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The phenoxy group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce a variety of substituted phenoxy compounds.

Scientific Research Applications

N-[3-(2,6-dimethylphenoxy)propyl]-2-methylpropan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(2,6-dimethylphenoxy)propyl]-2-methylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group may facilitate binding to these targets, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2,6-dimethylphenoxy)propyl]-3-(phenethyloxy)aniline
  • N-[3-(dimethylamino)propyl]-2-(2,4-dimethylphenoxy)acetamide
  • 4-(acetylamino)-N-[3-(2,6-dimethylphenoxy)propyl]-N-methylbutanamide

Uniqueness

N-[3-(2,6-dimethylphenoxy)propyl]-2-methylpropan-2-amine is unique due to its specific structural features, such as the presence of a tertiary amine and a phenoxy group

Properties

IUPAC Name

N-[3-(2,6-dimethylphenoxy)propyl]-2-methylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-12-8-6-9-13(2)14(12)17-11-7-10-16-15(3,4)5/h6,8-9,16H,7,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOGJQBNVZWHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCCNC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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